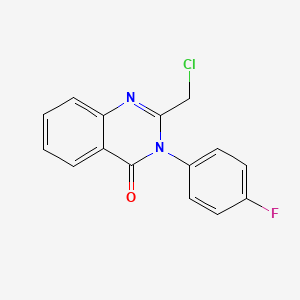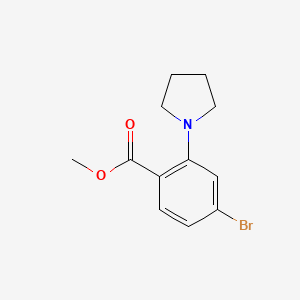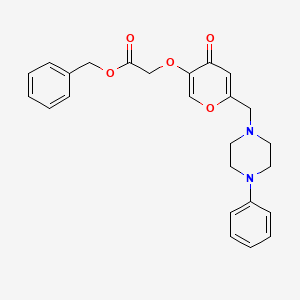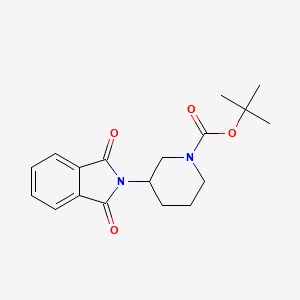
2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one (2C3FPQ) is a chemical compound that has been studied extensively in recent years, as it has a wide range of potential applications in the fields of science and technology.
Scientific Research Applications
AMPA Receptor Antagonists
A study by Chenard et al. (2001) explored quinazolin-4-ones as alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. This research found new compounds, including variants of 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one, showing promise as AMPA receptor antagonists (Chenard et al., 2001).
Antimicrobial Activity
Raval et al. (2012) synthesized derivatives of pyrazolyl-oxopropyl-quinazolin-4(3H)-one, including variants with 2-(chloromethyl)-3-(4-fluorophenyl) moieties. These compounds exhibited significant antimicrobial activities (Raval et al., 2012).
Tyrosinase Inhibitor for Hyperpigmentation
Wang et al. (2016) investigated 2-(4-Fluorophenyl)-quinazolin-4(3H)-one as a novel tyrosinase inhibitor. This compound showed potential as a treatment for hyperpigmentation, presenting a new therapeutic approach (Wang et al., 2016).
Antiviral Activities
Selvam et al. (2007) explored novel 3-sulphonamido-quinazolin-4(3H)-One derivatives for their antiviral activities against various respiratory and biodefense viruses. This study showcased the potential of quinazolin-4(3H)-one derivatives in combating viral infections (Selvam et al., 2007).
Antipsychotic and Anticonvulsant Activities
Kaur et al. (2010) synthesized thiadiazolylpyridinyl/Indolylisoxazolyl Quinazolinone-4-Ones, demonstrating their potential in antipsychotic and anticonvulsant therapies. This study highlighted the versatility of quinazolinone derivatives in neurological disorders (Kaur et al., 2010).
Antimicrobial Activities of Thiosemicarbazide Derivatives
Alagarsamy et al. (2016) reported on the antimicrobial activities of thiosemicarbazide derivatives of 1-(4-oxo-3-(4-fluorophenyl)-3H- quinazolin-2-yl). These compounds, including variations of this compound, showed significant antimicrobial properties (Alagarsamy et al., 2016).
Anticonvulsant Activity
Kumar et al. (2011) designed novel quinazolin-4(3H)-one derivatives and assessed them for anticonvulsant activity using the 6 Hz psychomotor seizure test. This research contributes to the development of new treatments for epilepsy (Kumar et al., 2011).
properties
IUPAC Name |
2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-9-14-18-13-4-2-1-3-12(13)15(20)19(14)11-7-5-10(17)6-8-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDRJEOQPOFSGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Azatricyclo[5.1.0.02,4]octan-6-one](/img/structure/B2424126.png)
![ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2424128.png)
![3-cyano-6-cyclopropyl-N-[3-(hydroxymethyl)phenyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2424132.png)
![1-[1-(4-Acetylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one](/img/structure/B2424133.png)


![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2424136.png)
![1-(4-Methoxyphenyl)-3-[(4-methylpiperazino)methyl]-4-phenyl-2-azetanone](/img/structure/B2424137.png)
![7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B2424138.png)

![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2424140.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxyacetamide](/img/structure/B2424142.png)